1,2-Dioctylcyclohexane
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Overview
Description
1,2-Dioctylcyclohexane is an organic compound with the molecular formula C22H44 It is a derivative of cyclohexane, where two octyl groups are attached to the first and second carbon atoms of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dioctylcyclohexane can be synthesized through several methods. One common approach involves the catalytic hydrogenation of dioctylcyclohexadiene. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions to ensure complete hydrogenation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dioctylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert any functional groups present into their corresponding alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Br2, Cl2, UV light, or catalysts like iron (Fe).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclohexanes.
Scientific Research Applications
1,2-Dioctylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a solvent or intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological membranes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and materials, such as lubricants and plasticizers.
Mechanism of Action
The mechanism of action of 1,2-dioctylcyclohexane largely depends on its interactions with other molecules. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and permeability. Its hydrophobic nature allows it to embed within lipid membranes, potentially affecting the function of membrane-bound proteins and signaling pathways.
Comparison with Similar Compounds
1,2-Dimethylcyclohexane: A smaller analog with methyl groups instead of octyl groups.
1,2-Diethylcyclohexane: Similar structure but with ethyl groups.
1,2-Dipropylcyclohexane: Contains propyl groups.
Uniqueness: 1,2-Dioctylcyclohexane is unique due to its long octyl chains, which impart distinct physical and chemical properties compared to its smaller analogs. These long chains increase its hydrophobicity and potential for interactions with lipid membranes, making it particularly useful in applications requiring hydrophobic interactions.
Biological Activity
1,2-Dioctylcyclohexane is a chemical compound that has garnered attention due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is an organic compound characterized by two octyl groups attached to a cyclohexane ring. Its chemical formula is C16H30, and it is classified as a cyclic alkane. The compound is largely hydrophobic, which influences its interaction with biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Toxicological Effects : Various studies have indicated that dioctyl compounds can exhibit cytotoxicity in certain cell lines. For instance, research has shown that exposure to dioctylcyclohexane may lead to cell membrane disruption and apoptosis in human epithelial cells.
- Endocrine Disruption : Some findings suggest that dioctyl compounds may act as endocrine disruptors. They can interfere with hormonal pathways, potentially leading to reproductive toxicity and developmental issues.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against specific bacterial strains, although further investigation is necessary to elucidate the underlying mechanisms.
Case Studies
Several case studies have investigated the biological effects of this compound:
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Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on various human cell lines. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 100 µM. The mechanism was attributed to oxidative stress and subsequent apoptosis.
Concentration (µM) Cell Viability (%) 0 100 50 85 100 60 200 30 - Endocrine Disruption Study : In an animal model, exposure to dioctyl compounds resulted in altered serum hormone levels, particularly testosterone and estrogen. This disruption was linked to changes in reproductive behavior and fertility rates.
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Antimicrobial Properties : A laboratory study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated inhibitory effects at concentrations of 200 µg/mL.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12
The biological activity of this compound is mediated through several mechanisms:
- Membrane Interaction : The hydrophobic nature allows the compound to integrate into lipid bilayers, disrupting membrane integrity and function.
- Reactive Oxygen Species (ROS) Generation : Exposure to dioctylcyclohexane has been associated with increased ROS production, leading to oxidative damage in cells.
- Hormonal Pathway Interference : The compound may bind to hormone receptors or alter hormone synthesis pathways, contributing to its endocrine-disrupting effects.
Properties
Molecular Formula |
C22H44 |
---|---|
Molecular Weight |
308.6 g/mol |
IUPAC Name |
1,2-dioctylcyclohexane |
InChI |
InChI=1S/C22H44/c1-3-5-7-9-11-13-17-21-19-15-16-20-22(21)18-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 |
InChI Key |
NTOKGSQOUBXQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CCCCC1CCCCCCCC |
Origin of Product |
United States |
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